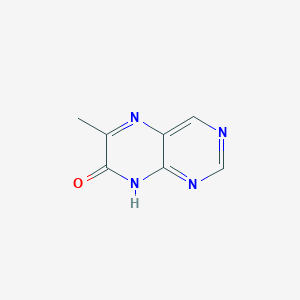
6-methyl-8H-pteridin-7-one
描述
6-Methyl-8H-pteridin-7-one is a heterocyclic compound with the molecular formula C7H6N4O It belongs to the pteridine family, which is characterized by a bicyclic structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8H-pteridin-7-one typically involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal. . The reaction conditions generally include heating the reactants in the presence of a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the pteridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Methyl-8H-pteridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring, leading to the formation of reduced pteridines.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted pteridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and modified pteridines, which can have different biological and chemical properties.
科学研究应用
6-Methyl-8H-pteridin-7-one has several scientific research applications:
Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinases (CDK4/6)
Industry: The compound’s derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-methyl-8H-pteridin-7-one involves the inhibition of specific kinases. For example, it inhibits FLT3 by suppressing its phosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in AML cells . Similarly, it inhibits CDK4/6, which plays a crucial role in cell cycle regulation, thereby inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pteridin-7(8H)-one: A closely related compound with similar biological activities.
2,4-Diaminopteridine: Another pteridine derivative with potential therapeutic applications.
6,7-Dimethylpteridine: A derivative with distinct chemical properties and applications.
Uniqueness
6-Methyl-8H-pteridin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit kinases like FLT3 and CDK4/6 makes it a valuable compound in cancer research and drug development .
属性
IUPAC Name |
6-methyl-8H-pteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-4-7(12)11-6-5(10-4)2-8-3-9-6/h2-3H,1H3,(H,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXWMJKXGKDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=CN=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


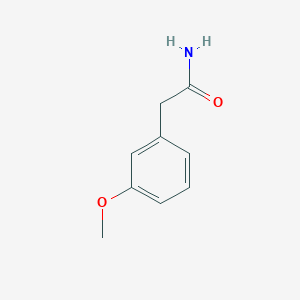
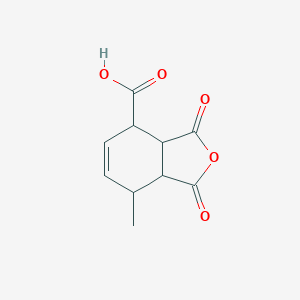
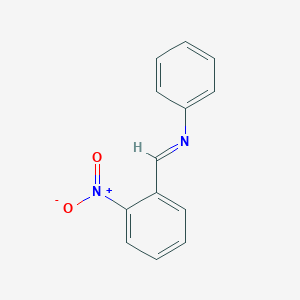

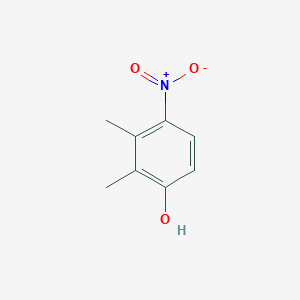
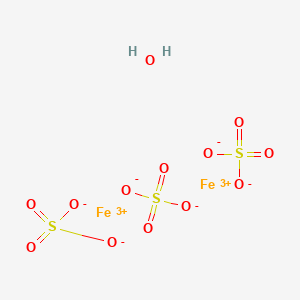

![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
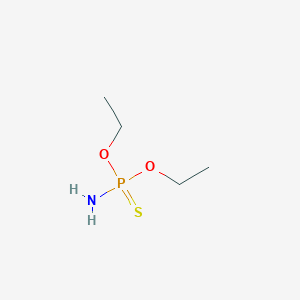


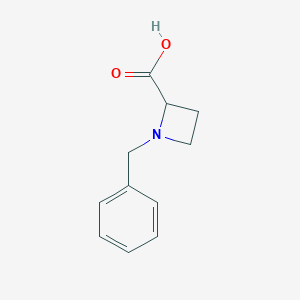
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

